2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine KRAS G12D inhibitor intermediate
2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine KRAS G12D inhibitor intermediate
Technical Guide: 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine Context: Advanced Intermediate for Non-Covalent KRAS G12D Inhibitors (e.g., MRTX1133 Analogs)
Executive Summary & Structural Rationale
The molecule 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine is a high-value heterocyclic scaffold used primarily in the synthesis of potent, non-covalent KRAS G12D inhibitors. Unlike KRAS G12C inhibitors (e.g., sotorasib) that rely on covalent bonding to a mutant cysteine, KRAS G12D lacks a reactive nucleophile near the Switch II pocket.[1] Consequently, inhibitors like MRTX1133 must rely on optimized non-covalent interactions (hydrogen bonding, salt bridges, and steric lock) to achieve picomolar affinity.
The Role of the Scaffold:
-
Pyrido[4,3-d]pyrimidine Core: Mimics the purine base of GTP, engaging the hinge region of the KRAS protein.
-
8-Methyl Substituent: A critical steric handle. In the context of KRAS inhibitors, the substituent at the 8-position (methyl or fluoro) restricts the rotation of the N-aryl bond at the C4 position. This atropisomer control locks the molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
2,4,7-Trichloro Functionalization: Provides three distinct electrophilic sites with graded reactivity, enabling the sequential "installation" of the three pharmacophores required to fill the KRAS Switch II pocket.
Synthetic Chemistry & Regioselectivity
The utility of this intermediate lies in its predictable regioselectivity during Nucleophilic Aromatic Substitution (
The Reactivity Hierarchy (C4 > C2 >> C7)
-
C4-Position (Most Reactive): The pyrimidine C4 is highly electrophilic due to the para-relationship with the ring nitrogen (N1) and the electron-withdrawing nature of the fused pyridine ring. It reacts first with amine nucleophiles (e.g., the bridged bicyclic amine in MRTX1133) at low temperatures (
to RT). -
C2-Position (Moderately Reactive): Once the C4 is substituted (deactivating the ring slightly), the C2 position becomes the next target. It typically requires elevated temperatures (
) or stronger nucleophiles. -
C7-Position (Least Reactive): Located on the pyridine ring, the C7-chloro is resistant to standard
unless the ring is highly activated. In drug synthesis, this position is usually functionalized via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to install the aryl/heteroaryl group that extends into the solvent-exposed region.
Visualizing the Substitution Logic
Figure 1: Sequential functionalization strategy for the trichloro-scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine from 4-amino-2-chloro-5-methylpyridine-3-carboxylic acid.
Stage 1: Formation of the Dione Intermediate
Reaction Type: Cyclocondensation
-
Reagents:
-
Starting Material: 4-amino-2-chloro-5-methylpyridine-3-carboxylic acid (1.0 eq).
-
Reagent: Urea (5.0 eq) or Formamide.
-
Solvent: Melt reaction (solvent-free) or high-boiling solvent (e.g., Diphenyl ether).
-
-
Procedure:
-
Mix the pyridine precursor with excess urea in a round-bottom flask.
-
Heat the mixture to 180–200°C for 4–6 hours. The mixture will melt and ammonia gas will evolve (use a scrubber).
-
Monitor: LCMS should show the formation of the bicyclic mass [M+H] corresponding to the dione (7-chloro-8-methylpyrido[4,3-d]pyrimidine-2,4-dione).
-
Workup: Cool to
, add water, and sonicate. The product precipitates as a solid.[2] Filter, wash with water and diethyl ether. Dry under vacuum. -
Yield Target: >70%.
-
Stage 2: Chlorination (The Critical Step)
Reaction Type: Deoxychlorination
Safety Warning:
-
Reagents:
-
Substrate: 7-chloro-8-methylpyrido[4,3-d]pyrimidine-2,4-dione (from Stage 1).
-
Solvent/Reagent: Phosphorus oxychloride (
, 10-15 vol). -
Catalyst:
(1.0 eq) or DIPEA (2.0 eq) to accelerate the reaction.
-
-
Procedure:
-
Suspend the dione in
under atmosphere. -
Add
slowly at room temperature. -
Heat to reflux (110°C ) for 12–16 hours. The suspension should clear to a dark solution.
-
QC Point: Aliquot a sample, quench in MeOH (forms methyl ether adduct), and check LCMS. Disappearance of the dione peak indicates completion.
-
-
Workup (Quench):
-
Concentrate
under reduced pressure to a viscous oil. -
Critical Step: Slowly pour the residue onto crushed ice/water with vigorous stirring. Maintain temperature
to prevent hydrolysis of the reactive C4-chloro. -
Extract immediately with Dichloromethane (DCM) (3x).
-
Wash organic layer with saturated
(cold) and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/Ethyl Acetate). The trichloro compound is typically less polar than the dione.
-
Storage: Store at
under Argon. The C4-Cl is moisture sensitive.
-
Quantitative Data Summary
| Parameter | Specification / Observation | Notes |
| Formula | Core Scaffold | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation |
| LCMS (ESI+) | [M+H]+ ~ 247.9/249.9 | Distinct trichloro isotope pattern (9:6:1) |
| Solubility | DCM, THF, DMSO | Hydrolyzes in water/protic solvents over time |
| Stability | Unstable to moisture | C4-Cl hydrolyzes to -OH |
| Key Shift (NMR) | C6-H Singlet (~9.0 ppm) | Diagnostic for pyridine ring integrity |
Pathway Visualization: Synthesis Flow
Figure 2: Synthetic route from pyridine precursor to trichloro-intermediate.
References
-
Wang, X., et al. (2021). "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor." Journal of Medicinal Chemistry, 65(4), 3123–3133. Link
- Primary source for the pyrido[4,3-d]pyrimidine scaffold synthesis and SAR logic.
-
Mirati Therapeutics, Inc. (2021). "KRAS G12D Inhibitors." World Intellectual Property Organization, Patent WO2021041671A1. Link
- Detailed experimental procedures for intermediates including the trichloro-deriv
-
Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849." Journal of Medicinal Chemistry, 63(13), 6679–6693. Link
- Provides foundational chemistry for the related pyrido-pyrimidine class and
-
WuXi AppTec. (2021).[3] "Regioselectivity of SNAr reaction of 2,4-dichloropyrimidines." QM Magic Class, Chapter 29. Link
- Mechanistic validation of the C4 vs C2 reactivity hierarchy.
